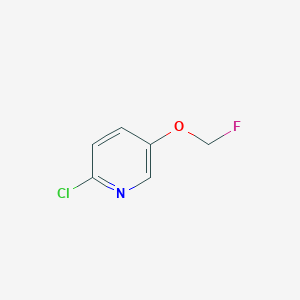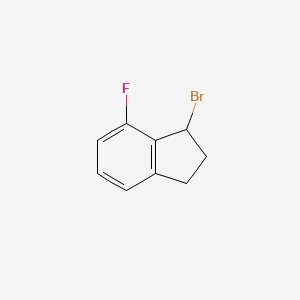![molecular formula C12H17Cl2N7 B15315891 2-{1-[2-(1H-1,2,3,4-tetrazol-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminedihydrochloride](/img/structure/B15315891.png)
2-{1-[2-(1H-1,2,3,4-tetrazol-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminedihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{1-[2-(1H-1,2,3,4-tetrazol-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminedihydrochloride is a complex organic compound that features both tetrazole and benzodiazole moieties. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the tetrazole ring, known for its stability and biological activity, combined with the benzodiazole structure, makes this compound a promising candidate for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-{1-[2-(1H-1,2,3,4-tetrazol-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminedihydrochloride typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved by reacting a suitable nitrile with sodium azide under acidic conditions.
Synthesis of the Benzodiazole Moiety: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with formic acid or other suitable reagents.
Coupling of the Two Moieties: The tetrazole and benzodiazole moieties are then coupled through an alkylation reaction, typically using a halogenated ethyl compound.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products:
Oxidized Derivatives: These may include nitro and hydroxyl derivatives of the tetrazole ring.
Reduced Derivatives: These may include amine derivatives of the benzodiazole moiety.
Substituted Products: These may include various alkylated or arylated derivatives depending on the nucleophile used.
科学的研究の応用
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Material Science: The stability of the tetrazole ring makes this compound useful in the development of new materials with specific electronic or photonic properties.
Biological Research: The compound can be used as a probe to study various biological processes due to its ability to interact with biomolecules.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including catalysis and polymer synthesis.
作用機序
The mechanism of action of 2-{1-[2-(1H-1,2,3,4-tetrazol-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminedihydrochloride involves its interaction with specific molecular targets:
類似化合物との比較
1H-1,2,3,4-Tetrazole: Shares the tetrazole ring but lacks the benzodiazole moiety.
1H-1,3-Benzodiazole: Contains the benzodiazole structure but lacks the tetrazole ring.
2-(1H-Tetrazol-5-yl)ethylamine: Similar structure but without the benzodiazole moiety.
Uniqueness:
- The combination of the tetrazole and benzodiazole moieties in 2-{1-[2-(1H-1,2,3,4-tetrazol-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminedihydrochloride provides unique properties that are not present in the individual components . This makes the compound particularly valuable for applications requiring both stability and reactivity .
特性
分子式 |
C12H17Cl2N7 |
|---|---|
分子量 |
330.21 g/mol |
IUPAC名 |
2-[1-[2-(tetrazol-1-yl)ethyl]benzimidazol-2-yl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C12H15N7.2ClH/c13-6-5-12-15-10-3-1-2-4-11(10)19(12)8-7-18-9-14-16-17-18;;/h1-4,9H,5-8,13H2;2*1H |
InChIキー |
JYMUBKZGZIILKI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(N2CCN3C=NN=N3)CCN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


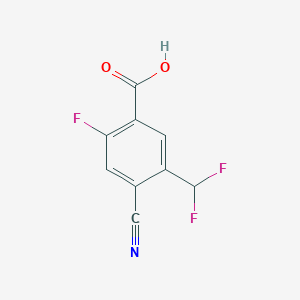
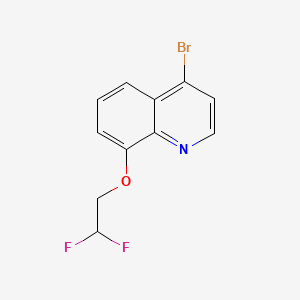
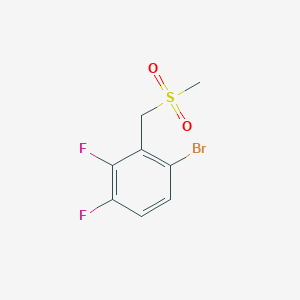
![N-[4-(2,2,3,3-tetrafluorocyclobutyl)phenyl]acetamide](/img/structure/B15315833.png)
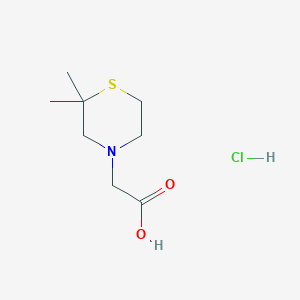
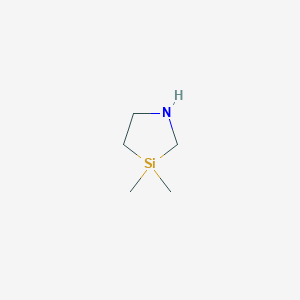

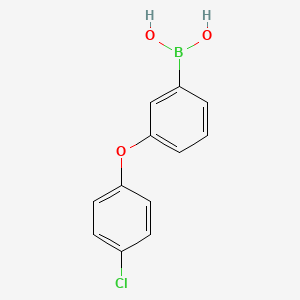
![{9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}methanolhydrochloride](/img/structure/B15315879.png)

![4-Methyl-4-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B15315887.png)
